molecular formula C18H23N3O2S B2416680 N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 672951-65-4

N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2416680
CAS No.: 672951-65-4
M. Wt: 345.46
InChI Key: WJSQJOLDNRNNAB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a complex organic compound with the molecular formula C18H23N3O2S This compound is known for its unique structural features, which include a quinazoline core, a sulfonyl group, and a dimethylamino substituent

Properties

IUPAC Name

N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-8-10-14(11-9-13)12-24(22,23)18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSQJOLDNRNNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322241
Record name N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

672951-65-4
Record name N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the sulfonyl group and the dimethylamino substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine serves as a versatile building block in organic synthesis. It is utilized:

  • As a reagent in various organic reactions.
  • For the development of new synthetic methodologies.

Biology

Research has indicated that this compound exhibits potential biological activity:

  • Enzyme Interactions: Studies suggest it may interact with specific enzymes and receptors, influencing their activity. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase, which is crucial in neuropharmacology .

Case Study:
A study investigating similar quinazoline derivatives demonstrated significant acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Medicine

The compound is under investigation for its therapeutic potential:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

Case Study:
Research into quinazoline-based compounds has shown promising results in targeting specific cancer pathways, highlighting their potential as anticancer agents .

Data Tables

Application AreaDescriptionPotential Impact
ChemistryBuilding block for organic synthesisDevelopment of new synthetic routes
BiologyEnzyme interactionsInsights into neuropharmacological applications
MedicineAnticancer propertiesPotential new treatments for cancer

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and sulfonyl-containing molecules. Examples include:

  • N,N-dimethyl-2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine
  • N,N-dimethyl-2-[(4-fluorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Uniqueness

What sets N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine apart is its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H19N2O2SC_{12}H_{19}N_{2}O_{2}S and a molecular weight of approximately 253.35 g/mol. Its structure features a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability.

Crystal Structure

The crystal structure of this compound has been characterized by X-ray diffraction studies. It exhibits a disordered arrangement with two equally populated conformations of the amine fragment. The intermolecular interactions observed suggest a one-dimensional supramolecular structure facilitated by weak C—H⋯O interactions .

Cytotoxicity and Antitumor Effects

Preliminary studies on structurally related compounds indicate potential cytotoxic effects against various cancer cell lines. For example, compounds containing similar quinazoline frameworks have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells . Further investigation into the specific cytotoxic mechanisms of this compound is warranted.

Enzyme Inhibition

Compounds with sulfonamide groups are often evaluated for their ability to inhibit specific enzymes involved in bacterial metabolism or cancer progression. The inhibition of carbonic anhydrases and other enzymes could be a mechanism through which this compound exerts its biological effects .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with amines under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]...Potential antimicrobial and cytotoxic effects
Azomethine derivativesSignificant protistocidal activity
Zinc(II) complexes of azomethinesEnhanced biological activity compared to parent compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonylation : Reacting a quinazolinamine precursor (e.g., 2-amino-5,6,7,8-tetrahydroquinazoline) with 4-methylbenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
  • N,N-Dimethylation : Using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Temperature control (<40°C during exothermic steps), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use the shake-flask method with buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze using LC-MS to identify degradation products .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the quinazoline core and sulfonyl group?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring or heterocyclic replacements for the tetrahydroquinazoline core) .
  • Sulfonyl Group Optimization : Replace the 4-methylbenzylsulfonyl group with bioisosteres (e.g., sulfonamides, sulfonic acids) to assess impact on target binding .
  • Assays : Use enzymatic inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. How can contradictory bioactivity data across different studies be resolved?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (>95% via HPLC) and confirm stereochemistry (X-ray crystallography or NOESY NMR) .
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2), incubation times, and positive controls (e.g., staurosporine for kinase assays) .
  • Data Normalization : Express activity as % inhibition relative to vehicle and positive controls to minimize inter-lab variability .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADME Profiling : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration) with LC-MS/MS plasma analysis .
  • Toxicity Screening : Acute toxicity in zebrafish embryos (LC₅₀ determination) or 28-day repeated-dose studies in mice (AST/ALT levels, histopathology) .

Q. How can molecular docking and dynamics simulations guide target identification?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) or sulfotransferases based on structural homology to known quinazoline-binding proteins .
  • Simulation Protocols : Use AutoDock Vina for docking (flexible ligand/rigid receptor) and GROMACS for 100-ns MD simulations (AMBER force field) to assess binding stability .
  • Validation : Correlate computational binding scores (ΔG) with IC₅₀ values from enzymatic assays .

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